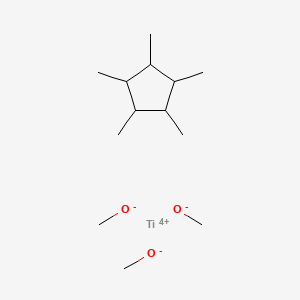
methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+): is a complex compound with the molecular formula C13H24O3Ti+The compound consists of a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) involves reactions with titanium tetrachloride (TiCl4) and specific organic ligands. For example, monocyclopentadienyltitanium complexes, including those with pentamethylcyclopentadienyl ligands, are synthesized through reactions involving TiCl4 and organic ligands.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves controlled laboratory conditions to ensure the correct formation of the titanium complex.
Chemical Reactions Analysis
Types of Reactions: Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) undergoes various chemical reactions, including polymerization and hydrolysis. The specificity of these reactions is influenced by the ligands and the electronic and steric environment of the titanium center.
Common Reagents and Conditions: Common reagents used in these reactions include olefins and other substrates. The reactions are typically conducted under controlled conditions to ensure the desired reactivity and product formation.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, polymerization reactions can lead to the formation of polymeric materials, while hydrolysis reactions may yield different products based on the hydrolyzing agents used.
Scientific Research Applications
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) has several scientific research applications:
Synthesis of Metal-Organic Frameworks (MOFs): The compound can be utilized in the synthesis of MOFs due to its titanium center, which can act as a connecting node, while the organic components may serve as linkers.
Dye-Sensitized Solar Cells (DSSCs): The titanium component can be used as a photoanode material, improving the cell’s efficiency by enhancing electron transport.
Catalysis: The compound’s reactivity and catalytic activity make it useful in various catalytic processes, including polymerization and organic synthesis.
Mechanism of Action
The mechanism by which methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) exerts its effects involves the coordination environment and structural details of the titanium center. The titanium center’s electronic and steric environment plays a crucial role in determining the compound’s reactivity and catalytic activity.
Comparison with Similar Compounds
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV): Similar in structure and reactivity.
Titanium tetrachloride (TiCl4): Used in the synthesis of various titanium complexes.
Cyclopentadienyltitanium complexes: Share similar ligand structures and reactivity patterns.
Uniqueness: Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is unique due to its specific ligand structure, which influences its reactivity and catalytic properties. The pentamethylcyclopentadienyl ligand provides steric hindrance and electronic effects that differentiate it from other titanium complexes.
Properties
Molecular Formula |
C13H29O3Ti+ |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) |
InChI |
InChI=1S/C10H20.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h6-10H,1-5H3;3*1H3;/q;3*-1;+4 |
InChI Key |
AIGPDOUTOXACDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















